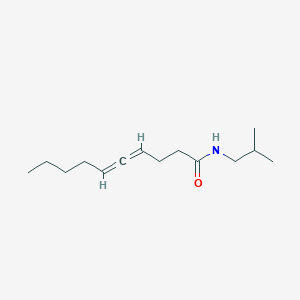

N-(2-methylpropyl)deca-4,5-dienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)deca-4,5-dienamide is a useful research compound. Its molecular formula is C14H25NO and its molecular weight is 223.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Food Industry

Flavoring Agent

Pellitorine is recognized for its use as a flavoring agent in food products. Its unique aromatic properties make it suitable for enhancing the taste of various culinary items. It is particularly noted for its role in stimulating saliva production, which can improve the sensory experience of eating .

Saliva Stimulant

Studies have shown that pellitorine can be incorporated into formulations aimed at treating dry mouth conditions. It acts as a neutral saliva stimulant, making it beneficial in products designed for oral hygiene and gustatory preparations .

Agricultural Applications

Insecticidal Properties

Pellitorine has demonstrated significant insecticidal activity against various pests, particularly Sitophilus oryzae , a common pest of stored grains. Research indicates that the lethal concentration (LC50) required to kill 50% of the tested insect population was found to be approximately 1.92 mg/mL . This level of efficacy positions pellitorine as a potential natural pesticide alternative .

| Compound | Target Pest | LC50 (mg/mL) | Effectiveness |

|---|---|---|---|

| Pellitorine | Sitophilus oryzae | 1.92 | High insecticidal activity |

| Deltamethrin (standard) | Sitophilus oryzae | 0.66 | Standard insecticide comparison |

Pharmacological Applications

TRPV1 Antagonist

Recent studies have identified pellitorine as an antagonist of the TRPV1 ion channel, which plays a role in pain sensation and inflammation. This property suggests potential applications in pain management therapies .

Metabolomic Research

Pellitorine has been included in genomic and metabolomic analyses due to its presence in various plant extracts. Its role as a metabolite indicates its significance in biochemical pathways and potential therapeutic uses .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal effects of Zanthoxylum zanthoxyloides revealed that the primary bioactive compound, pellitorine, effectively controlled populations of S. oryzae. The study highlighted the compound's neurotoxic effects on insects, contributing to its lethality .

Case Study 2: Flavor Enhancement

In culinary applications, pellitorine's ability to enhance flavor and stimulate saliva production was documented in various formulations aimed at improving food palatability. Its incorporation into food products has been shown to increase consumer satisfaction and overall eating experience .

Properties

CAS No. |

117345-89-8 |

|---|---|

Molecular Formula |

C14H25NO |

Molecular Weight |

223.35 g/mol |

InChI |

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16) |

InChI Key |

MDXLCORVQOOIIY-UHFFFAOYSA-N |

SMILES |

CCCCC=C=CCCC(=O)NCC(C)C |

Canonical SMILES |

CCCCC=C=CCCC(=O)NCC(C)C |

Key on ui other cas no. |

117345-89-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.